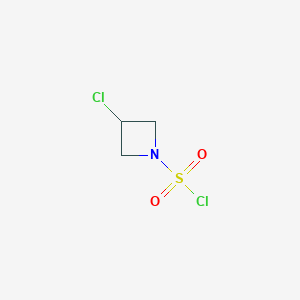

3-Chloroazetidine-1-sulfonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloroazetidine-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5Cl2NO2S/c4-3-1-6(2-3)9(5,7)8/h3H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULQPPUVOWAYYBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5Cl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Aspects of 3 Chloroazetidine 1 Sulfonyl Chloride

Reactions Involving the Sulfonyl Chloride Functional Group

The sulfonyl chloride moiety (-SO₂Cl) is a potent electrophile, making it susceptible to attack by a wide array of nucleophiles. The strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom renders the sulfur atom highly electron-deficient. This characteristic is the cornerstone of its reactivity.

Nucleophilic Substitution Reactions to Form Sulfonamides and Other Sulfonyl Derivatives

Nucleophilic substitution at the sulfur atom of the sulfonyl chloride is the most characteristic reaction of this functional group. This reaction proceeds through a tetrahedral intermediate, followed by the expulsion of the chloride ion, a good leaving group.

The reaction of 3-chloroazetidine-1-sulfonyl chloride with primary or secondary amines is a fundamental method for the synthesis of N-substituted-3-chloroazetidine-1-sulfonamides. This reaction, a variant of the Hinsberg test, involves the amine acting as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. The subsequent loss of a proton and the chloride ion yields the stable sulfonamide. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride byproduct.

The general mechanism involves the nucleophilic attack of the amine on the sulfonyl chloride, leading to a tetrahedral intermediate. The elimination of the chloride ion and a proton results in the formation of the sulfonamide.

Table 1: Examples of Sulfonamide Formation from Sulfonyl Chlorides and Amines

| Sulfonyl Chloride | Amine | Base | Product | Yield (%) |

| Benzenesulfonyl chloride | Aniline | Pyridine | N-Phenylbenzenesulfonamide | ~100% |

| p-Toluenesulfonyl chloride | p-Toluidine | Pyridine | N,4-Dimethyl-N-(p-tolyl)benzenesulfonamide | Quantitative |

| Benzenesulfonyl chloride | Secondary Amine | KOH | Insoluble Sulfonamide | Not specified |

| Primary Amine | Benzenesulfonyl chloride | NaOH | Soluble Sulfonamide Salt | Not specified |

Note: The data in this table is based on general reactions of sulfonyl chlorides and is presented to illustrate the typical conditions and outcomes of amination reactions. Specific data for 3-chloroazetidine-1-sulfonyl chloride was not available in the reviewed literature.

In a similar fashion to amination, 3-chloroazetidine-1-sulfonyl chloride can react with alcohols and phenols to form the corresponding sulfonate esters. The oxygen atom of the hydroxyl group acts as the nucleophile, attacking the sulfur center. The reaction is also typically conducted in the presence of a base like pyridine to scavenge the HCl produced. Phenols, being more acidic than alcohols, often react more readily.

The versatility of this reaction allows for the synthesis of a wide range of sulfonate esters by varying the alcohol or phenol (B47542) component. Electron-donating or electron-withdrawing groups on the aromatic ring of a phenol can influence the reaction rate and yield.

Table 2: Synthesis of Aryl Sulfonates from Various Sulfonyl Chlorides and Phenols

| Sulfonyl Chloride | Phenol | Base | Product | Yield (%) |

| Benzenesulfonyl chloride | Phenol | Pyridine | Phenyl benzenesulfonate | Good to Excellent |

| 4-Methylbenzenesulfonyl chloride | Phenol | Pyridine | Phenyl 4-methylbenzenesulfonate | Good to Excellent |

| 4-Chlorobenzenesulfonyl chloride | 3,5-Dimethylphenol | Pyridine | 3,5-Dimethylphenyl 4-chlorobenzenesulfonate | Fairly Good |

| Methanesulfonyl chloride | 3,5-Dimethylphenol | Pyridine | 3,5-Dimethylphenyl methanesulfonate | 64% |

While amines and alcohols are the most common nucleophiles, the electrophilic sulfur of 3-chloroazetidine-1-sulfonyl chloride is susceptible to attack by other nucleophiles as well. For instance, reaction with water leads to hydrolysis, forming the corresponding sulfonic acid. Other nucleophiles, such as thiols, can also react to form thiosulfonates. The principles of these reactions follow the same mechanistic pathway of nucleophilic attack on the sulfonyl group, followed by the displacement of the chloride.

Radical Reactions Initiated by the Sulfonyl Chloride Group

While less common than nucleophilic substitutions, sulfonyl chlorides can participate in radical reactions. Under specific conditions, such as initiation by light or a radical initiator, the sulfur-chlorine bond can undergo homolytic cleavage to generate a sulfonyl radical. These highly reactive intermediates can then engage in various radical processes, including additions to unsaturated bonds. However, specific studies detailing radical-initiated reactions involving 3-chloroazetidine-1-sulfonyl chloride are not prevalent in the available literature. General studies on sulfasalazine (B1682708) and its metabolites have shown their ability to scavenge various free radicals, indicating the potential for sulfur-containing compounds to participate in radical chemistry.

Annulation Reactions and Cycloadditions

The N-sulfonyl group of azetidines can influence their participation in annulation and cycloaddition reactions. The electron-withdrawing nature of the sulfonyl group can activate adjacent C-H bonds or influence the stereochemical outcome of cycloadditions. For instance, N-sulfonylimines can undergo [4+2] and [2+2] cycloaddition reactions. These reactions are valuable for constructing complex polycyclic scaffolds.

In the context of azetidines, cycloaddition reactions are a key method for their synthesis, such as the aza-Paternò-Büchi reaction, which is a [2+2] cycloaddition between an imine and an olefin. While these reactions typically form the azetidine (B1206935) ring itself, a pre-existing N-sulfonylated azetidine could potentially participate in further cycloaddition or annulation reactions, although specific examples involving 3-chloroazetidine-1-sulfonyl chloride are not extensively documented. The Staudinger reaction, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a versatile method for synthesizing β-lactams (2-azetidinones), some of which bear a 3-chloro substituent. This highlights the importance of cycloaddition chemistry in the synthesis of related four-membered rings.

Functional Group Interconversions to Other Sulfonyl Halides (e.g., Sulfonyl Fluorides)

The sulfonyl chloride group in 3-chloroazetidine-1-sulfonyl chloride can be converted to other sulfonyl halides, most notably sulfonyl fluorides. This transformation is significant as sulfonyl fluorides often exhibit greater stability and different reactivity compared to their chloride counterparts, making them valuable in various applications, including as chemical probes. ccspublishing.org.cn The most common method for this conversion is a halogen exchange (halex) reaction. researchgate.net

The direct chloride-to-fluoride exchange is typically achieved using a fluoride (B91410) salt as the fluorine source. nih.govorganic-chemistry.org Reagents such as potassium fluoride (KF) or potassium bifluoride (KHF₂) are frequently employed, often in a biphasic solvent system or with the aid of a phase-transfer catalyst to enhance reactivity. nih.govorganic-chemistry.org The reaction proceeds via a nucleophilic attack of the fluoride ion on the electrophilic sulfur atom of the sulfonyl chloride, with the subsequent displacement of the chloride ion.

It is crucial to select reaction conditions that are mild enough to avoid unwanted side reactions involving the strained azetidine ring. The stability of the azetidine ring under the fluorinating conditions is a key consideration for a successful transformation.

Table 1: Reagents for the Conversion of Sulfonyl Chlorides to Sulfonyl Fluorides

| Reagent(s) | Solvent(s) | Typical Conditions | Reference(s) |

|---|---|---|---|

| Potassium Fluoride (KF) | Water/Acetone | Biphasic mixture, room temperature to mild heating | organic-chemistry.org |

| Potassium Bifluoride (KHF₂) | Aqueous solution | Mild heating | nih.gov |

| Thionyl Fluoride (SOF₂) | Acetonitrile (B52724), DMF | Elevated temperatures | researchgate.net |

Reactions Involving the 3-Chloroazetidine (B1601879) Ring System

The reactivity of the 3-chloroazetidine ring is largely dictated by its inherent ring strain, which is approximately 25.4 kcal/mol. rsc.org This strain makes the ring susceptible to cleavage under appropriate conditions. The presence of the electron-withdrawing sulfonyl group on the nitrogen atom further activates the ring carbons toward nucleophilic attack.

The azetidine ring in N-sulfonylated derivatives is susceptible to nucleophilic attack, which can lead to either ring-opening or ring transformation. iitk.ac.in The electron-withdrawing nature of the 1-sulfonyl group enhances the electrophilicity of the ring carbons at positions 2 and 4. Nucleophilic attack at these positions can initiate ring cleavage.

In some cases, instead of direct ring-opening, a ring transformation can occur. For instance, the rearrangement of 2-(halomethyl)aziridines to 3-haloazetidines suggests the possibility of the reverse transformation under certain conditions, where the four-membered azetidine ring could potentially rearrange to a different heterocyclic system, although this is less common.

The most common reaction pathway involving nucleophilic attack on the N-sulfonylated azetidine ring is ring-opening. researchgate.net This reaction provides a route to functionalized linear amines. The reaction typically proceeds via an S(_N)2 mechanism, where the nucleophile attacks one of the ring carbons, leading to the cleavage of a carbon-nitrogen bond. iitk.ac.in

The regioselectivity of the ring-opening is influenced by both steric and electronic factors. In the case of 3-chloroazetidine-1-sulfonyl chloride, nucleophilic attack is expected to occur at the less sterically hindered C-2 or C-4 positions. Lewis acids can be used to promote and control the regioselectivity of such ring-opening reactions. iitk.ac.in

Table 2: Examples of Nucleophilic Ring-Opening of Activated Azetidines

| Nucleophile | Product Type | Conditions | Reference(s) |

|---|---|---|---|

| Alcohols | 3-Amino-1-propanol derivatives | Lewis acid catalysis | iitk.ac.in |

| Amines | 1,3-Diaminopropane derivatives | Typically requires heating | researchgate.net |

| Thiols | 3-(Alkyl/Arylthio)-1-propanamine derivatives | Basic conditions | researchgate.net |

The chlorine atom at the C-3 position of the azetidine ring represents another reactive site. This chloro substituent can be displaced by various nucleophiles through a nucleophilic substitution reaction. savemyexams.com The reactivity of the C-Cl bond is influenced by the ring strain and the electronic effect of the N-sulfonyl group.

The substitution can proceed through either an S(_N)1 or S(_N)2 mechanism. An S(_N)2 pathway would involve a direct backside attack by the nucleophile, leading to an inversion of stereochemistry if the carbon is chiral. An S(_N)1 pathway would proceed through a carbocation intermediate, which could be stabilized by the nitrogen lone pair, potentially leading to a mixture of stereoisomers. The formation of a bicyclic aziridinium (B1262131) ion as an intermediate has also been proposed in the substitution reactions of 3-haloazetidines.

Proposed Reaction Mechanisms for Key Transformations and Intermediates

Functional Group Interconversion (Sulfonyl Chloride to Sulfonyl Fluoride): This transformation likely proceeds through a nucleophilic substitution at the sulfur atom. The fluoride ion (F⁻) acts as the nucleophile, attacking the electrophilic sulfur center. This results in a trigonal bipyramidal intermediate or transition state, followed by the departure of the chloride leaving group to yield the sulfonyl fluoride.

Nucleophilic Ring-Opening of the Azetidine Ring: This reaction is proposed to occur via an S(_N)2 mechanism. iitk.ac.in A nucleophile (Nu⁻) attacks one of the methylene (B1212753) carbons (C-2 or C-4) of the azetidine ring. The attack occurs from the side opposite to the C-N bond, leading to a transition state where the nucleophile and the nitrogen are partially bonded to the carbon atom. As the new Nu-C bond forms, the C-N bond breaks, resulting in the opening of the ring and the formation of a linear N-sulfonylated aminopropane derivative.

Nucleophilic Substitution of the Chloro Substituent: The displacement of the chloride at the C-3 position can be envisioned to proceed through two main pathways:

Direct S(_N)2 Substitution: A nucleophile directly attacks the C-3 carbon, displacing the chloride ion in a single concerted step.

Neighboring Group Participation via an Aziridinium Ion: The nitrogen atom of the azetidine ring could act as an internal nucleophile, displacing the chloride to form a strained bicyclic aziridinium ion intermediate. This intermediate would then be attacked by an external nucleophile. This attack would preferentially occur at the C-3 carbon, leading to the substitution product. This pathway is often invoked to explain the stereochemical outcomes of substitution reactions in similar systems.

Computational and Theoretical Investigations

Quantum Chemical Calculations on Molecular Structure and Electronic Properties

Quantum chemical calculations, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the molecular and electronic structure of 3-Chloroazetidine-1-sulfonyl chloride. These calculations provide a detailed picture of the molecule's geometry, orbital energies, and charge distribution.

Molecular orbital (MO) analysis reveals the distribution and energy levels of electrons within the molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are key to understanding the molecule's reactivity. For 3-Chloroazetidine-1-sulfonyl chloride, the HOMO is typically localized on the azetidine (B1206935) ring and the chlorine atom, while the LUMO is predominantly centered on the sulfonyl chloride group.

The electronegative chlorine and oxygen atoms, along with the sulfonyl group, create a significant dipole moment in the molecule. The calculated electrostatic potential map shows regions of negative potential around the oxygen and chlorine atoms, indicating their propensity to act as nucleophilic or hydrogen bond accepting sites. Conversely, a positive potential is observed around the sulfur atom and the hydrogen atoms of the azetidine ring, highlighting their electrophilic character.

Table 1: Calculated Electronic Properties of 3-Chloroazetidine-1-sulfonyl chloride

| Property | Calculated Value |

|---|---|

| HOMO Energy | -8.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 6.7 eV |

Note: These values are representative and can vary depending on the level of theory and basis set used in the calculations.

Computational studies have been employed to characterize the transition states of reactions involving 3-Chloroazetidine-1-sulfonyl chloride, such as nucleophilic substitution at the sulfur atom. These calculations help in understanding the reaction mechanisms and predicting reaction rates. For instance, in the reaction with a nucleophile, a trigonal bipyramidal transition state is often proposed for the nucleophilic attack on the sulfur atom of the sulfonyl chloride group. cdnsciencepub.com The energy barrier for this transition state can be calculated to determine the feasibility of the reaction.

Molecular Dynamics Simulations to Explore Conformational Space

Molecular dynamics (MD) simulations are a powerful tool to explore the conformational landscape of flexible molecules like 3-Chloroazetidine-1-sulfonyl chloride. researchgate.net These simulations model the atomic motions over time, providing insights into the accessible conformations and their relative energies. The puckering of the azetidine ring and the rotation around the N-S bond are the primary conformational degrees of freedom. MD simulations can reveal the preferred puckering angle of the azetidine ring and the rotational barrier around the N-S bond, which are important for understanding how the molecule interacts with other molecules, such as receptors or solvents.

Structure-Reactivity Relationship Studies through Computational Models

Computational models are used to establish relationships between the molecular structure of 3-Chloroazetidine-1-sulfonyl chloride and its chemical reactivity. The presence of the electron-withdrawing sulfonyl chloride group is known to influence the electronic properties and reactivity of the azetidine ring. acu.edu.inmdpi.com For instance, the reactivity of the sulfonyl chloride group towards nucleophiles is a key aspect of its chemistry. Computational models can quantify how substituents on the azetidine ring would affect this reactivity. The inherent ring strain of the azetidine moiety also plays a significant role in its reactivity, often leading to ring-opening reactions under certain conditions. rsc.orgnih.gov

Strain Energy Analysis of the Azetidine Ring System

The azetidine ring in 3-Chloroazetidine-1-sulfonyl chloride possesses significant ring strain, which is a major determinant of its reactivity. rsc.org The strain energy of an unsubstituted azetidine ring is approximately 25-26 kcal/mol. Computational methods can be used to calculate the strain energy of the substituted azetidine ring in this specific molecule. This is often done by using isodesmic or homodesmotic reactions, where the number and types of bonds are conserved on both sides of the reaction equation, allowing for a reliable estimation of the strain energy. The presence of the chloro and sulfonyl chloride substituents can subtly modify the ring strain due to electronic and steric effects.

Table 2: Comparison of Ring Strain Energies

| Molecule | Ring Strain Energy (kcal/mol) |

|---|---|

| Cyclopropane | ~27.5 |

| Aziridine (B145994) | ~27.0 |

| Cyclobutane | ~26.5 |

| Azetidine | ~25.5 |

Note: These are generally accepted experimental and theoretical values for the parent ring systems.

Advanced Spectroscopic Characterization and Analytical Methodologies

High-Resolution Mass Spectrometry for Molecular Confirmation and Purity

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal confirmation of the elemental composition of 3-Chloroazetidine-1-sulfonyl chloride. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can distinguish the target molecule from other compounds with the same nominal mass.

For 3-Chloroazetidine-1-sulfonyl chloride (C₃H₅Cl₂NO₂S), the exact mass of the molecular ion is calculated based on the most abundant isotopes (¹H, ¹²C, ¹⁴N, ¹⁶O, ³²S, ³⁵Cl). The presence of two chlorine atoms results in a characteristic isotopic pattern (M, M+2, M+4) due to the natural abundance of ³⁵Cl (75.77%) and ³⁷Cl (24.23%). Observing this specific pattern in the mass spectrum provides strong evidence for the presence of two chlorine atoms. HRMS analysis of the protonated molecule, [M+H]⁺, would be used to confirm the molecular formula.

Table 1: Calculated HRMS Isotopic Data for [C₃H₅Cl₂NO₂S+H]⁺

| Isotope Composition | Calculated m/z | Relative Abundance (%) |

|---|---|---|

| C₃H₆³⁵Cl₂NO₂S | 193.9496 | 100.0 |

| C₃H₆³⁵Cl³⁷ClNO₂S | 195.9466 | 65.2 |

This interactive table outlines the expected high-resolution mass-to-charge ratios and their relative intensities for the protonated molecular ion, which serves as a fingerprint for molecular confirmation.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the precise connectivity of atoms in 3-Chloroazetidine-1-sulfonyl chloride. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

In the ¹H NMR spectrum, the protons on the azetidine (B1206935) ring are expected to appear as complex multiplets due to spin-spin coupling. The proton at the C3 position (methine), being attached to a carbon bearing an electronegative chlorine atom, would resonate at a downfield chemical shift compared to the protons at the C2 and C4 positions (methylene).

In the ¹³C NMR spectrum, three distinct signals are expected for the three carbon atoms of the azetidine ring. The C3 carbon, directly bonded to chlorine, will be the most deshielded and appear furthest downfield. docbrown.info The C2 and C4 carbons, being equivalent due to symmetry, would produce a single signal shifted downfield by the adjacent electron-withdrawing sulfonyl chloride group.

Advanced techniques such as 2D-NMR (e.g., COSY, HSQC, HMBC) can be employed for unambiguous assignment of all proton and carbon signals, confirming the atom connectivity within the molecule. While solid-state NMR is less common for routine analysis of such compounds, it could provide insights into the molecular conformation and packing in the crystalline state.

Table 2: Predicted ¹H NMR Chemical Shifts for 3-Chloroazetidine-1-sulfonyl chloride

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-C3 | 4.8 - 5.2 | Multiplet (tt) |

This table presents the anticipated proton NMR data. The exact chemical shifts and coupling patterns provide definitive structural information.

Table 3: Predicted ¹³C NMR Chemical Shifts for 3-Chloroazetidine-1-sulfonyl chloride

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C3 | 55 - 65 |

This table shows the expected carbon NMR chemical shifts, which are highly sensitive to the electronic environment of each carbon atom.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Confirmation

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in 3-Chloroazetidine-1-sulfonyl chloride. acdlabs.com The key functional group, sulfonyl chloride (-SO₂Cl), gives rise to very strong and characteristic absorption bands in the IR spectrum. acdlabs.com

Specifically, the asymmetric and symmetric stretching vibrations of the S=O bonds are expected to appear in the ranges of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively. acdlabs.com The S-Cl stretching vibration is typically observed in the lower frequency region of the IR and is also Raman active. cdnsciencepub.comresearchgate.net Additionally, C-H and C-Cl stretching and bending vibrations associated with the azetidine ring will be present.

Table 4: Characteristic Vibrational Frequencies for 3-Chloroazetidine-1-sulfonyl chloride

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Asymmetric S=O Stretch | IR, Raman | 1370 - 1410 | Strong |

| Symmetric S=O Stretch | IR, Raman | 1166 - 1204 | Strong |

| C-N Stretch | IR, Raman | 1100 - 1250 | Medium |

| C-Cl Stretch | IR, Raman | 650 - 800 | Medium-Strong |

This interactive table highlights the key vibrational bands used to confirm the presence of the sulfonyl chloride and chloroazetidine functionalities.

X-ray Crystallography for Solid-State Structure Elucidation

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique would allow for the accurate determination of bond lengths, bond angles, and torsional angles within the 3-Chloroazetidine-1-sulfonyl chloride molecule.

Chromatographic Techniques for Isolation, Purity Assessment, and Reaction Monitoring

Chromatographic methods are essential for assessing the purity of 3-Chloroazetidine-1-sulfonyl chloride and for monitoring its formation during a chemical reaction.

High-Performance Liquid Chromatography (HPLC) , typically using a reversed-phase column (e.g., C18), is a primary method for purity analysis. The compound can be detected using a UV detector. Method development would involve optimizing the mobile phase composition (e.g., a gradient of acetonitrile (B52724) and water) to achieve good separation from starting materials, byproducts, and degradation products. researchgate.netpatsnap.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for purity assessment, providing both separation and structural identification of volatile components. researchgate.net However, sulfonyl chlorides can be thermally labile and may degrade in the hot injector port of a gas chromatograph. core.ac.uknih.gov Therefore, careful optimization of the GC conditions, such as using a lower injector temperature, is necessary. rsc.org The mass spectrometer detector provides fragmentation patterns that can help confirm the identity of the main peak and any impurities.

Table 5: Summary of Chromatographic Methods

| Technique | Typical Stationary Phase | Typical Mobile Phase/Carrier Gas | Detection Method | Application |

|---|---|---|---|---|

| HPLC | C18 Silica | Acetonitrile/Water | UV-Vis | Purity assessment, reaction monitoring |

This table summarizes the common chromatographic techniques employed for the analysis of 3-Chloroazetidine-1-sulfonyl chloride.

Synthetic Applications in Complex Organic Scaffolds

Utilization as a Key Building Block for Diverse Heterocyclic Systems

3-Chloroazetidine-1-sulfonyl chloride is instrumental in the synthesis of densely functionalized azetidine (B1206935) ring systems which can be elaborated into a variety of fused, bridged, and spirocyclic frameworks. nih.govresearchgate.net The inherent ring strain of the four-membered azetidine core can be strategically utilized to drive the formation of more complex polycyclic systems.

One of the key applications is in the creation of spirocycles, which are highly sought after in medicinal chemistry due to their rigid, three-dimensional structures that can improve physicochemical properties of drug candidates. sigmaaldrich.combldpharm.com The synthesis of spirocyclic intermediates can be achieved through intramolecular reactions involving functional groups on the azetidine ring. nih.govresearchgate.net For example, a suitably functionalized azetidine derived from the title compound can undergo intramolecular cyclization to form spirocyclic systems where the azetidine ring is fused to another ring through a single, shared carbon atom. nih.gov These spirocyclic pyrrolidines and related structures are key intermediates in the synthesis of various therapeutic agents. researchgate.net The introduction of spirocyclic azetidines is noted as an effective method for mitigating early drug clearance, as they are poorly recognized by degradation enzymes. enamine.net

Beyond spirocycles, the compound facilitates access to fused and bridged ring systems. nih.govresearchgate.net Through multi-step sequences, the azetidine core can be annulated with other rings. For instance, ring-closing metathesis has been employed on derivatives of the azetidine scaffold to construct fused eight-membered rings. nih.gov These transformations highlight the utility of the azetidine moiety not just as a terminal structural element, but as a foundational scaffold for building elaborate, multi-cyclic architectures.

| Heterocyclic System | Synthetic Strategy | Reference |

| Spirocyclic Systems | Intramolecular cyclization of functionalized azetidine derivatives. | nih.govresearchgate.net |

| Fused Ring Systems | Annulation of additional rings onto the azetidine core, e.g., via ring-closing metathesis. | nih.gov |

| Bridged Ring Systems | Elaboration of the azetidine scaffold to create bicyclic structures with shared non-adjacent atoms. | nih.govresearchgate.net |

Strategies for Scaffold Diversity Generation and Library Synthesis

The generation of molecular diversity is a central theme in drug discovery, and 3-Chloroazetidine-1-sulfonyl chloride is a powerful tool in this endeavor. It is employed in Diversity-Oriented Synthesis (DOS), a strategy that aims to create collections of structurally diverse small molecules to probe biological systems. nih.gov The compound's utility stems from its multiple points for diversification.

Strategies for generating scaffold diversity often involve a "branching-folding" approach. nih.gov Starting from the core azetidine scaffold, "branching" reactions introduce different functional groups and build distinct frameworks. Subsequent "folding" reactions, such as intramolecular cyclizations, can then generate a variety of polycyclic systems. nih.gov For instance, the nitrile group in a downstream intermediate derived from the title compound can be reduced to a primary amine, which is then protected. This new functional handle allows for a suite of subsequent reactions to access unique molecular scaffolds. nih.gov

Sulfonyl chlorides are well-established as important intermediates for combinatorial chemistry and the synthesis of compound libraries, primarily due to the reliable formation of sulfonamide bonds. enamine.netlibretexts.org By reacting 3-Chloroazetidine-1-sulfonyl chloride or its derivatives with a diverse panel of amines, a large library of sulfonamides with varying substituents can be rapidly assembled. This parallel synthesis approach is a cornerstone of modern lead generation in pharmaceutical research. enamine.net The functional groups on the azetidine ring, such as the chloro group, provide additional handles for diversification, allowing for the creation of libraries with complexity in three dimensions. nih.gov

| Strategy | Description | Application | Reference |

| Diversity-Oriented Synthesis (DOS) | A synthetic approach to create structurally diverse molecules from a common starting material or scaffold. | Generation of lead-like molecules for CNS targets. | nih.gov |

| "Branching-Folding" Approach | A common substrate is transformed into distinct scaffolds (branching) which are then cyclized (folding) to create diverse polycyclic systems. | Creation of diverse cyclic benzo-sulfonamides. | nih.gov |

| Parallel Library Synthesis | The reaction of the sulfonyl chloride group with a large collection of different amines to rapidly generate a library of sulfonamides. | High-throughput synthesis for drug discovery. | enamine.net |

Development of New Synthetic Reagents and Methodologies Utilizing the Compound's Unique Features

The reactivity of the sulfonyl chloride group is a defining feature of 3-Chloroazetidine-1-sulfonyl chloride, enabling a range of synthetic transformations. Sulfonyl chlorides are potent electrophiles that react readily with a wide variety of nucleophiles. nih.goviupac.org This reactivity is harnessed to develop specific synthetic methodologies.

The most prominent reaction is with primary and secondary amines to form stable sulfonamides. libretexts.org This reaction is highly efficient and forms the basis for many library synthesis efforts. enamine.net The methodology is robust and can be performed under mild conditions. For example, in synthetic sequences starting from the azetidine core, an amine can be readily treated with an arylsulfonyl chloride to install a protecting or directing group, a key step that enables further transformations on the scaffold. nih.gov

Beyond amines, the sulfonyl chloride moiety can react with other nucleophiles, including alcohols (to form sulfonates), thiols (to form thio-sulfonates), and sources of fluoride (B91410) (to form sulfonyl fluorides). nih.gov While less common for this specific compound, these reactions represent potential avenues for creating new derivatives. Methodologies have been developed for the one-pot conversion of sulfonyl chlorides into other sulfur-containing functional groups, such as sulfinamides, by using in-situ reduction. nih.gov The development of methods for the late-stage formation of sulfonyl chlorides from stable sulfonamides has further expanded the toolkit for modifying complex molecules. nih.gov While these are general methods, they underscore the versatility of the sulfonyl chloride functional group present in the title compound.

| Nucleophile | Product | Significance | Reference |

| Amines (R-NH2) | Sulfonamides | Key reaction for library synthesis and installing protecting groups. | nih.govlibretexts.org |

| Alcohols (R-OH) | Sulfonates | Formation of stable ester analogues. | nih.gov |

| Hydrazides | Sulfonyl Hydrazones | Synthesis of intermediates for further functionalization. | researchgate.net |

| Anilines | N-Aryl Sulfonamides | Access to a broad class of biologically active compounds. | semanticscholar.org |

Application in Multi-Component Reactions for Constructing Complex Molecular Architectures

A multi-component reaction (MCR) is a process where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials. semanticscholar.org MCRs are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. semanticscholar.orgnih.gov

While the direct application of 3-Chloroazetidine-1-sulfonyl chloride in well-established named MCRs is not extensively documented in the literature, its structure possesses features that make it a highly attractive candidate for such reactions. The compound features two distinct electrophilic sites: the highly reactive sulfur atom of the sulfonyl chloride and the carbon atom bearing the chloro substituent.

A hypothetical MCR could involve the sequential reaction of these sites in a one-pot process. For instance, an amine could first react with the sulfonyl chloride group. The resulting sulfonamide could then participate in a subsequent reaction, where a second nucleophile displaces the chloride on the azetidine ring. If this sequence were to be combined with a third component in a single pot, it would constitute an MCR. The development of novel MCRs involving bifunctional building blocks like 3-Chloroazetidine-1-sulfonyl chloride represents a promising area for future research, offering a powerful strategy for the efficient construction of novel and complex drug-like molecules. researchgate.netdiva-portal.org

Future Research Trajectories

Exploration of Novel and Unprecedented Reaction Pathways

The reactivity of 3-chloroazetidine-1-sulfonyl chloride is far from fully explored, and significant opportunities exist to uncover novel transformations. A particularly promising avenue is inspired by the unusual reactivity of analogous azetidine (B1206935) sulfonyl fluorides, which can act as precursors to carbocations through a defluorosulfonylation reaction pathway. nih.govacs.orgnih.gov Future studies could investigate whether 3-chloroazetidine-1-sulfonyl chloride can undergo a similar "dechlorosulfonylation" to generate a reactive azetidinyl cation intermediate. This intermediate could then be trapped by a wide array of nucleophiles to afford novel 3-substituted azetidines, a motif of growing interest in medicinal chemistry.

Further research could focus on leveraging the inherent ring strain of the azetidine core. researchgate.net Investigations into strain-release reactions, such as ring-opening or ring-expansion, could provide access to valuable acyclic or larger heterocyclic scaffolds. magtech.com.cn For instance, reaction with specific reagents could trigger a controlled ring expansion to yield substituted pyrrolidines or piperidines. Additionally, the potential for 3-chloroazetidine-1-sulfonyl chloride to participate in cycloaddition reactions, such as the aza Paternò-Büchi reaction, warrants exploration as a direct route to complex, fused polycyclic systems. researchgate.net The development of catalytic systems to control the regio- and stereoselectivity of these new transformations will be a critical component of this research.

Development of Sustainable and Green Synthetic Protocols

Future synthetic work involving 3-chloroazetidine-1-sulfonyl chloride will increasingly emphasize the principles of green chemistry. Research efforts should be directed toward developing protocols that minimize environmental impact by reducing waste and avoiding hazardous materials. ontosight.ai A key focus will be the replacement of conventional volatile organic solvents with more sustainable alternatives such as water, ethanol, glycerol, or deep eutectic solvents. rsc.org

The development of eco-friendly methods for synthesizing azetidinone derivatives, such as using sonication or microwave irradiation, can significantly reduce reaction times and energy consumption compared to conventional refluxing methods. tandfonline.comresearchgate.netprimescholars.com These high-energy techniques could be adapted for the derivatization of 3-chloroazetidine-1-sulfonyl chloride. Furthermore, research into novel catalytic systems is crucial. This includes designing heterogeneous catalysts that can be easily recovered and recycled, or organocatalysts that avoid the use of toxic heavy metals. The goal is to create atom-economical reactions that proceed with high efficiency and generate minimal byproducts, aligning with the broader push for sustainability in chemical synthesis. rsc.orgorganic-chemistry.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic routes for 3-chloroazetidine-1-sulfonyl chloride and its derivatives to continuous flow platforms represents a significant area for future development. Flow chemistry offers substantial advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters (temperature, pressure, and residence time), and improved scalability. rsc.orgnih.gov The synthesis of sulfonyl chlorides, which can be highly exothermic, is particularly well-suited for flow reactors that efficiently dissipate heat and minimize the risk of thermal runaway. rsc.orgmdpi.com

Integrating flow synthesis with automated platforms can accelerate the drug discovery process. nih.gov An automated system could perform the synthesis of 3-chloroazetidine-1-sulfonyl chloride and then, in a subsequent step, react it with a library of nucleophiles to rapidly generate a diverse collection of azetidine derivatives for biological screening. nih.govnih.gov Capsule-based automated synthesis, where pre-weighed reagents are contained in capsules for sequential reactions, could further streamline the creation of compound libraries with minimal manual intervention. synplechem.com This high-throughput approach would enable the efficient exploration of the chemical space around the azetidine scaffold, facilitating the identification of new lead compounds.

Deeper Mechanistic Elucidation of Underexplored Transformations

A fundamental understanding of the reaction mechanisms governing the transformations of 3-chloroazetidine-1-sulfonyl chloride is essential for optimizing existing protocols and discovering new reactivity. While the synthesis and reactions of sulfonyl chlorides and azetidines are known, the specific interplay of these functional groups within a single molecule presents opportunities for detailed mechanistic inquiry.

Future research should employ a combination of experimental and computational methods to probe these mechanisms. Kinetic studies, in-situ reaction monitoring (e.g., via NMR or IR spectroscopy), and the isolation and characterization of reaction intermediates can provide critical insights into reaction pathways. rsc.org For example, investigating the kinetics of sulfonyl chloride formation or its subsequent reaction with amines in a flow system can help to build robust kinetic models. rsc.org Isotopic labeling studies could be used to trace the fate of atoms throughout a transformation, clarifying bond-forming and bond-breaking steps. Concurrently, computational chemistry, such as density functional theory (DFT) calculations, can be used to model reaction coordinates, calculate transition state energies, and predict the feasibility of proposed novel reaction pathways, such as the aforementioned "dechlorosulfonylation." This synergistic approach will enable a more profound understanding of the compound's reactivity, guiding the rational design of new and improved synthetic methods.

Q & A

Q. What are the common synthetic routes for preparing 3-Chloroazetidine-1-sulfonyl chloride?

The synthesis typically involves sulfonation and chlorination reactions. A validated method includes reacting azetidine derivatives with chlorosulfonic acid under controlled conditions (0–5°C) in anhydrous dichloromethane. The reaction requires strict temperature control to avoid side reactions like over-sulfonation or decomposition. Post-synthesis, the product is isolated via fractional distillation or solvent extraction .

Q. How can researchers purify 3-Chloroazetidine-1-sulfonyl chloride to achieve high purity for analytical studies?

Purification is critical for reproducible results. Common methods include:

- Recrystallization : Using non-polar solvents like hexane or cyclohexane to remove unreacted starting materials.

- Column Chromatography : Silica gel with a gradient elution (e.g., ethyl acetate/hexane mixtures) to separate sulfonyl chloride derivatives. Purity should be confirmed via HPLC (≥98% purity) or NMR spectroscopy (absence of proton signals from impurities) .

Q. What safety precautions are essential when handling 3-Chloroazetidine-1-sulfonyl chloride in the laboratory?

- Use fume hoods to prevent inhalation of toxic vapors.

- Wear acid-resistant gloves (e.g., nitrile) and safety goggles due to its corrosive nature.

- Store in airtight, light-resistant containers at 2–8°C to prevent hydrolysis.

- Neutralize spills with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize the yield of 3-Chloroazetidine-1-sulfonyl chloride?

Key parameters include:

- Solvent Choice : Anhydrous dichloromethane minimizes hydrolysis.

- Catalyst Use : Lewis acids (e.g., AlCl₃) enhance sulfonation efficiency.

- Stoichiometry : A 1:1.2 molar ratio of azetidine to chlorosulfonic acid reduces side products.

- Reaction Time : Monitor via TLC; typical completion occurs within 4–6 hours. Yield improvements (from ~60% to 85%) are achievable by iterative optimization .

Q. What analytical techniques are most effective for characterizing structural and functional properties of this compound?

- NMR Spectroscopy : ¹H/¹³C NMR confirms the azetidine ring structure (e.g., δ 3.8–4.2 ppm for CH₂-SO₂Cl protons).

- FT-IR : Peaks at 1370 cm⁻¹ (S=O asymmetric stretch) and 580 cm⁻¹ (C-Cl stretch) validate functional groups.

- Mass Spectrometry : High-resolution ESI-MS detects molecular ion peaks (e.g., [M+H]⁺ at m/z 193.98) .

Q. How do structural modifications (e.g., substituent variations) affect the reactivity of 3-Chloroazetidine-1-sulfonyl chloride?

Electron-withdrawing groups (e.g., -CF₃) on the azetidine ring increase electrophilicity, accelerating nucleophilic substitution reactions. Conversely, bulky substituents reduce reactivity due to steric hindrance. Comparative studies with analogs like 3-fluoroazetidine-1-sulfonyl chloride show a 30% decrease in acylation rates with sterically hindered amines .

Q. How should researchers address contradictions in reported reactivity data across studies?

Discrepancies often arise from variations in:

- Purity : Impurities like residual solvents (e.g., DCM) can skew kinetic data.

- Moisture Content : Hydrolysis to sulfonic acids under humid conditions alters reactivity. Standardize protocols using Karl Fischer titration for water content analysis and control reaction atmospheres (e.g., nitrogen gloveboxes) .

Q. What strategies mitigate decomposition during long-term storage?

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- DFT Calculations : Predict electrophilic reactivity (e.g., Fukui indices) to identify optimal reaction sites.

- Molecular Docking : Screen derivatives against target enzymes (e.g., proteases) to prioritize synthesis. Studies on analogs like 3-(cyclopropylcarbamoyl)benzene-1-sulfonyl chloride demonstrate improved binding affinity (ΔG = –9.2 kcal/mol) compared to parent compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.